molecular formula C27H45NO3 B017214 Peimine CAS No. 107299-20-7

Peimine

Cat. No. B017214
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-BZMYINFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peimine is a bioactive compound that is extracted from the roots of Fritillaria species, which are commonly used in traditional Chinese medicine. Peimine has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

Molecular Mechanisms in Cough Treatment

Peimine, a major bioactive compound of Fritillariae Thunbergii Bulbus, used traditionally for cough relief, has its molecular targets and mechanisms investigated through computational target fishing and database mining. Key targets like MAPK1, AKT1, and PPKCB have been identified, with functional annotations related to immunological and neurological functions (Zhang, Cui, & Chen, 2020).

Anticancer Properties

Fritillariae Thunbergii Bulbus (FTB), containing alkaloids like peimisine and peimine, shows efficacy against breast cancer as per a system pharmacological analysis. It targets genes like BAX, ESR1, ESR2, and others in the breast cancer signaling pathway, regulating cancer cell growth (김병준 et al., 2020).

Anti-inflammatory and Anti-allergic Effects

Peimine exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in human mast cell (HMC-1), suggesting its suitability for treating mast cell-derived allergic inflammatory reactions (Park et al., 2017).

Pulmonary Fibrosis Treatment

Peimine demonstrates potential in suppressing pulmonary fibrosis (PF), primarily by affecting M2-type macrophage polarization. The study highlights its effects on profibrotic factors and associated pathways like PI3K/Akt and MAPKs (Cai et al., 2022).

Intestinal Absorption Mechanism

Research on the transport of peimine in Caco-2 cell models suggests its active transport mechanism in intestinal absorption and identifies it as a substrate of P-glycoprotein (Chen et al., 2016).

Cytochrome P450 Enzymes Interaction

Peimine has been found to inhibit certain cytochrome P450 enzymes like CYP3A4, 2E1, and 2D6, indicating potential interactions with drugs metabolized by these enzymes (Li et al., 2020).

Anti-Inflammatory and Pain Suppression Properties

Peimine from Fritillaria, known for anti-inflammatory and pain-relieving properties, affects ion channels like Nav1.7 and Kv1.3, providing insights into its mechanism as an anti-inflammatory and pain-relieving herb (Xu et al., 2016).

properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-BZMYINFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910283
Record name Cevane-3,6,20-triol
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Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peimine

CAS RN

23496-41-5, 107299-20-7, 135636-54-3
Record name Peimine
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Record name Wanpeinine A
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Record name Zhebeinine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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